4-((2,4-Dimethoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid

Integrin αvβ3/αIIbβ3 antagonists RGD peptidomimetics Antiaggregatory activity

4-((2,4-Dimethoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid (CAS 899964-63-7) is a synthetic piperazine–butanoic acid hybrid featuring a 2,4-dimethoxyphenyl carbamoyl side chain. Its molecular formula is C₁₆H₂₃N₃O₅ (MW 337.37 g/mol) with a computed XLogP3-AA of -2.3, indicating pronounced hydrophilicity.

Molecular Formula C16H23N3O5
Molecular Weight 337.376
CAS No. 899964-63-7
Cat. No. B2997842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2,4-Dimethoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid
CAS899964-63-7
Molecular FormulaC16H23N3O5
Molecular Weight337.376
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)N2CCNCC2)OC
InChIInChI=1S/C16H23N3O5/c1-23-11-3-4-12(14(9-11)24-2)18-15(20)10-13(16(21)22)19-7-5-17-6-8-19/h3-4,9,13,17H,5-8,10H2,1-2H3,(H,18,20)(H,21,22)
InChIKeyOXUCXKPQWXOKDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((2,4-Dimethoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid (CAS 899964-63-7): Structural & Physicochemical Baseline


4-((2,4-Dimethoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid (CAS 899964-63-7) is a synthetic piperazine–butanoic acid hybrid featuring a 2,4-dimethoxyphenyl carbamoyl side chain. Its molecular formula is C₁₆H₂₃N₃O₅ (MW 337.37 g/mol) with a computed XLogP3-AA of -2.3, indicating pronounced hydrophilicity [1]. The free carboxylic acid and secondary piperazine amine confer dual ionizable character (predicted pKa ranges: acid ~3-4, piperazine ~8-9), making the molecule a versatile, pH-dependent zwitterionic building block. This scaffold is structurally related to 4-oxo-(piperazin-1-yl)butyric acid derivatives that have been investigated as Arg-mimetic cores in RGD peptidomimetic fibrinogen receptor antagonists [2].

Procurement Risk Alert: Why In-Class Piperazine–Butanoic Acids Cannot Substitute for 4-((2,4-Dimethoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid (CAS 899964-63-7)


The 4-oxo-2-(piperazin-1-yl)butanoic acid scaffold exhibits exquisite sensitivity to aryl carbamoyl substituents. Published SAR for RGD-mimetic programs demonstrates that antiaggregatory potency (IC₅₀) can shift by >100-fold depending on the β-aryl substituent identity and substitution pattern [1]. Even positional isomers of the dimethoxyphenyl group (e.g., 2,4- vs. 2,5- vs. 3,4-dimethoxy) are expected to display divergent binding signatures due to altered hydrogen-bonding geometry and steric occupancy. Simply interchanging CAS 899964-63-7 with a 4-methoxy, 4-chloro, or 3,5-dimethyl analog without confirmatory activity benchmarking introduces unacceptable biological variance and may invalidate SAR interpretations .

Quantitative Differentiation Evidence for 4-((2,4-Dimethoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid (CAS 899964-63-7)


Integrin Antagonist Potency of the 4-Oxo-Piperazine Scaffold: Class-Level Benchmark

The 4-oxo-(piperazin-1-yl)butyric acid core, which defines CAS 899964-63-7, has been validated as an Arg-mimetic in RGD-based fibrinogen receptor antagonists. A series of analogs built on this exact scaffold achieved in vitro antiaggregatory IC₅₀ values spanning 10⁻⁷ to 10⁻⁹ M (100–1 nM) [1]. This establishes a performance baseline for the compound class that is directly relevant to the target compound; the 2,4-dimethoxyphenyl carbamoyl moiety is positioned to further modulate this activity.

Integrin αvβ3/αIIbβ3 antagonists RGD peptidomimetics Antiaggregatory activity

Computed Lipophilicity (XLogP3-AA): 2,4-Dimethoxy vs. Common Aryl Analogs

Predicted lipophilicity (XLogP3-AA) provides a quantitative sorting parameter for analog selection. CAS 899964-63-7 has a computed XLogP3-AA of -2.3, markedly lower than related 4-substituted-phenyl analogs. This is driven by the dual methoxy groups that enhance aqueous solubility without introducing halogen-associated liabilities [1][2].

Lipophilicity Drug-likeness ADME prediction

Hydrogen-Bond Donor/Acceptor Profile: 2,4-Dimethoxy vs. Simplified Analogs

The 2,4-dimethoxyphenyl substitution adds two methoxy oxygen atoms, increasing the H-bond acceptor count to 7 while maintaining 3 H-bond donors. This creates a unique donor/acceptor fingerprint compared to mono-substituted or halogenated analogs, which may directly influence integrin binding cavity interactions where methoxy groups can serve as both H-bond acceptors and hydrophobic contacts [1].

Hydrogen bonding Polar surface area Target engagement

Physicochemical Uniqueness: Dual Zwitterionic Character Across pH Range

CAS 899964-63-7 contains both a free carboxylic acid (pKa ~3–4) and a secondary piperazine amine (pKa ~8–9), rendering it zwitterionic across a broad physiological pH window. This dual-ionizable architecture is shared with the scaffold class but is critically modulated by the electron-donating 2,4-dimethoxy substituent, which fine-tunes the amine basicity and the amide NH acidity [1]. By contrast, the 4-chlorophenyl and 3,5-dimethylphenyl analogs lack the electron-donating methoxy groups, shifting the amide NH pKa and altering the pH-dependent speciation profile.

Zwitterion pH-dependent solubility Formulation compatibility

High-Confidence Application Scenarios for 4-((2,4-Dimethoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid (CAS 899964-63-7)


Integrin αIIbβ3/αvβ3 Antagonist Lead Optimization Programs

The 4-oxo-(piperazin-1-yl)butyric acid scaffold, to which CAS 899964-63-7 belongs, has been directly validated as an Arg-mimetic in RGD-based fibrinogen receptor antagonists achieving low-nanomolar antiaggregatory IC₅₀ values (10⁻⁷–10⁻⁹ M) [1]. The 2,4-dimethoxyphenyl moiety serves as a tunable Asp-Phe mimetic, and its superior aqueous solubility (XLogP3-AA = -2.3) [2] supports formulation feasibility. Researchers pursuing integrin-targeted anti-thrombotic or anti-angiogenic therapies can procure this compound as a differentiated starting point for SAR expansion.

Zwitterionic Fragment Library Screening for Protein–Protein Interaction Targets

The dual carboxylic acid/piperazine zwitterionic architecture, modulated by the electron-donating 2,4-dimethoxyphenyl group, provides a unique charge distribution at physiological pH [1]. This property is ideal for fragment-based screening campaigns targeting protein–protein interfaces that require balanced solubility and multi-point hydrogen-bonding capability. The compound's 7 H-bond acceptors exceed those of simpler mono-substituted analogs [1], potentially yielding distinct hit profiles.

Building Block for DNA-Encoded Library (DEL) Synthesis Featuring Aryl Diversity

CAS 899964-63-7 contains a free secondary piperazine amine suitable for on-DNA coupling chemistry, while the 2,4-dimethoxyphenyl carbamoyl group introduces a pharmacophore-rich aryl moiety [1]. Its high aqueous compatibility (XLogP3-AA = -2.3) [1] minimizes precipitation issues during DEL reaction sequences. This differentiates it from more lipophilic 4-chlorophenyl or 3,5-dimethylphenyl analogs that may exhibit poorer aqueous solubility under DEL coupling conditions.

Quote Request

Request a Quote for 4-((2,4-Dimethoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.